PF-2545920, also known as PF-2545920, is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A). [, ] PDE10A is an enzyme that breaks down the cyclic nucleotides cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). [] These cyclic nucleotides are important signaling molecules in various cellular processes, including cell growth, differentiation, and neurotransmission. [] PF-2545920's ability to inhibit PDE10A has made it a valuable tool in scientific research, particularly in the fields of oncology and neuroscience.
A detailed description of the synthesis of PF-2545920 can be found in the publication by Verhoest et al. []. The synthesis involves a multi-step process utilizing structure-based drug design principles. Key steps include the identification of a unique "selectivity pocket" in the PDE10A enzyme and optimization of the molecule for desired pharmacological properties.
Mardepodect is part of a larger class of compounds known as phosphodiesterase inhibitors, which are being explored for various therapeutic applications due to their role in modulating intracellular signaling pathways .
The synthesis of Mardepodect involves several steps that utilize various organic chemistry techniques. The detailed synthetic route has not been publicly disclosed in full due to proprietary interests, but it generally includes:
Specific conditions such as temperature, reaction time, and catalysts (if any) are critical to optimizing yield and purity but are not extensively detailed in available literature .
The molecular structure of Mardepodect features a phenylpyrazole core linked to a quinoline moiety via a phenoxymethyl group. The structural characteristics include:
The three-dimensional conformation of Mardepodect is crucial for its interaction with the phosphodiesterase 10A enzyme, affecting its binding affinity and selectivity .
Mardepodect primarily undergoes enzymatic reactions rather than traditional chemical transformations due to its role as a drug. Its interactions include:
The inhibition potency has been quantified with an IC50 value indicating effective concentrations needed for biological activity .
Mardepodect acts primarily by inhibiting phosphodiesterase 10A, which hydrolyzes cyclic adenosine monophosphate and cyclic guanosine monophosphate. The mechanism can be summarized as follows:
Despite its promising mechanism, clinical trials have shown mixed results regarding efficacy in treating schizophrenia and Huntington's disease .
Mardepodect exhibits several notable physical and chemical properties:
These properties influence Mardepodect’s absorption, distribution, metabolism, and excretion profiles .
Mardepodect has been primarily investigated for:
Although development for schizophrenia has been discontinued due to inadequate efficacy results, ongoing research into alternative applications continues to explore Mardepodect's therapeutic potential across various fields .
Mardepodect, initially designated under the code name PF-2545920, represents a significant milestone in the pursuit of novel antipsychotic therapeutics. Discovered and developed by Pfizer Inc., this compound emerged from a structured medicinal chemistry program aimed at targeting phosphodiesterase 10A (PDE10A) for central nervous system disorders. The compound’s systematic chemical name is 2-(4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxymethyl)quinoline, reflecting its distinct heterocyclic architecture comprising pyrazole, pyridine, and quinoline moieties [1] [3]. The International Nonproprietary Name (INN) "mardepodect" was formally assigned during its clinical development phase. The transition from its discovery identifier (PF-2545920) to MP-10 and ultimately to mardepodect exemplifies the compound’s progression through preclinical and clinical evaluation pipelines [6] [8]. Development ceased in 2017 following Phase II clinical trials for schizophrenia and Huntington's disease, positioning it as a foundational agent for subsequent PDE10A inhibitor research despite not achieving market approval [1] [3].
Table 1: Chemical Identity of Mardepodect
Property | Value |
---|---|
CAS Number | 898562-94-2 / 1292799-56-4 |
Molecular Formula | C~25~H~20~N~4~O |
Systematic Name | 2-[4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxymethyl]quinoline |
Synonyms | PF-2545920, PF-02545920, MP-10 |
IUPAC Name | 2-({4-[1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl]phenoxy}methyl)quinoline |
Molecular Weight | 392.46 g/mol |
SMILES Notation | Cn1c(cc(n1)C2=cc=nc=c2)c3ccc(cc3)OCc4ccc5c(c4)ncccc5 |
Mardepodect belongs to the pharmacological class of selective phosphodiesterase 10A inhibitors, characterized by high enzymatic specificity and potency. Biochemical analyses confirm its mechanism involves competitive inhibition of PDE10A’s catalytic domain, thereby reducing hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) within striatal neurons [1] [4]. The compound exhibits an exceptionally low half-maximal inhibitory concentration (IC~50~) of 0.37–1.26 nM against human recombinant PDE10A in cell-free assays, with selectivity exceeding 1,000-fold over other phosphodiesterase subtypes (e.g., PDE1–PDE9, PDE11) [4] [6]. This specificity arises from structural complementarity between mardepodect’s quinoline-phenoxymethyl scaffold and hydrophobic subpockets within PDE10A’s binding site, as elucidated through X-ray crystallographic studies [1] [8].
Table 2: Selectivity Profile of Mardepodect Against Phosphodiesterase Enzymes
Phosphodiesterase Subtype | IC~50~ (nM) | Selectivity Ratio vs. PDE10A |
---|---|---|
PDE10A | 0.37–1.26 | 1 |
PDE1C | >10,000 | >8,000 |
PDE2A | >10,000 | >8,000 |
PDE3B | >10,000 | >8,000 |
PDE4D | >10,000 | >8,000 |
PDE5A | >10,000 | >8,000 |
PDE9A | >10,000 | >8,000 |
Pharmacodynamic evaluations in rodent models demonstrate functional target engagement. Administration of mardepodect (0.3–5 mg/kg) elevates striatal cGMP levels by 3–5 fold and enhances phosphorylation of critical signaling proteins like glutamate receptor subunit GluR1 at serine-845 (pGluR1^S845^) and cAMP response element-binding protein at serine-133 (pCREB^S133^) [6] [9]. These molecular effects corroborate its ability to potentiate cyclic nucleotide signaling cascades in vivo [7].
The therapeutic rationale for mardepodect centers on PDE10A’s neuroanatomical restriction and its regulatory role in basal ganglia circuitry. PDE10A expression is highly enriched in medium spiny neurons of the striatum, constituting over 90% of this nucleus’ neuronal population. These neurons integrate dopaminergic, glutamatergic, and GABAergic inputs to govern motor control, motivation, and executive functions [2] [5] [7]. Biochemically, PDE10A hydrolyzes both cAMP and cGMP, thereby terminating downstream protein kinase A (PKA) and protein kinase G (PKG) signaling. Inhibiting PDE10A amplifies cyclic nucleotide gradients, modulating excitability in two parallel pathways:
This dual modulation theoretically "rebalances" corticostriatal transmission disrupted in schizophrenia. Preclinical evidence indicates PDE10A inhibitors like mardepodect mimic effects of dopamine D2 antagonists in behavioral assays predictive of antipsychotic activity, such as suppression of amphetamine-induced hyperlocomotion and reduction in conditioned avoidance response [1] [7]. Unlike direct receptor antagonists, however, PDE10A inhibition avoids complete blockade of dopaminergic transmission, potentially mitigating extrapyramidal symptoms and hyperprolactinemia associated with conventional antipsychotics [5] [9].
Furthermore, PDE10A inhibition may confer neuroprotective benefits in neurodegenerative conditions. Huntington’s disease involves early degeneration of striatal medium spiny neurons, where PDE10A expression declines concomitantly with motor dysfunction. Elevating cyclic nucleotides via mardepodect enhances CREB-mediated transcription of neurotrophic factors (e.g., brain-derived neurotrophic factor), promoting neuronal survival and synaptic plasticity in models of striatal degeneration [1] [5]. Clinical development for Huntington’s disease progressed to Phase II trials based on this rationale, though efficacy outcomes did not warrant further advancement [3] [8].
Figure: Mechanism of Mardepodect in Striatal Medium Spiny Neurons
Cortical Glutamate Input → ↑cAMP/cGMP → PKA/PKG Activation │ ├─ Direct Pathway: D1 Receptor → ↑GABAergic Output to GPi/SNr → Motor Facilitation │ └─ Indirect Pathway: D2 Receptor ↓ → ↓GABAergic Output to GPe → Motor Inhibition ↑A2A Receptor Signaling
Abbreviations: GPi = Globus Pallidus interna; SNr = Substantia Nigra pars reticulata; GPe = Globus Pallidus externa
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7